6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a 2-(2-chlorophenoxy)ethyl group.
Preparation Methods
The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives . The general synthetic route includes:
Formation of the Indole Ring: This step involves the cyclization of isatin with appropriate reagents to form the indole ring.
Formation of the Quinoxaline Ring: The indole intermediate is then reacted with o-phenylenediamine to form the quinoxaline ring.
Substitution with 2-(2-chlorophenoxy)ethyl Group: The final step involves the substitution of the quinoxaline derivative with 2-(2-chlorophenoxy)ethyl bromide under basic conditions to yield the target compound.
Chemical Reactions Analysis
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-
Properties
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDFTAFGSFUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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